Cas no 698-32-8 (4-methoxy-3-methylbenzene-1-thiol)

4-methoxy-3-methylbenzene-1-thiol structure
698-32-8 structure
Product Name:4-methoxy-3-methylbenzene-1-thiol
CAS No:698-32-8
MF:C8H10OS
MW:154.229401111603
CID:1739326
PubChem ID:4713098
Update Time:2025-04-23

4-methoxy-3-methylbenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-3-methylbenzenethiol
    • Benzenethiol, 4-methoxy-3-methyl-
    • 4-methoxy-3-methylbenzene-1-thiol
    • AKOS009476936
    • 4-Methoxy-3-methylthiophenol
    • 698-32-8
    • EN300-1263082
    • CS-0280590
    • SCHEMBL10370639
    • MDL: MFCD11111080
    • Inchi: 1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3
    • InChI Key: XVITXHRHLDUBTA-UHFFFAOYSA-N
    • SMILES: SC1C=CC(=C(C)C=1)OC

Computed Properties

  • Exact Mass: 154.0453
  • Monoisotopic Mass: 154.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 10.2A^2

Experimental Properties

  • Density: 1.083
  • Boiling Point: 242.1°C at 760 mmHg
  • Flash Point: 100.2°C
  • Refractive Index: 1.558
  • PSA: 9.23

4-methoxy-3-methylbenzene-1-thiol Pricemore >>

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4-methoxy-3-methylbenzene-1-thiol Related Literature

Additional information on 4-methoxy-3-methylbenzene-1-thiol

Introduction to 4-methoxy-3-methylbenzenethiol (CAS No. 698-32-8)

4-methoxy-3-methylbenzenethiol, identified by the Chemical Abstracts Service Number (CAS No.) 698-32-8, is a significant organic compound with a unique molecular structure that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a thiophenol moiety combined with methoxy and methyl substituents, exhibits intriguing chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular formula of 4-methoxy-3-methylbenzenethiol is C₈H₉O₂S, reflecting its aromatic nature with sulfur incorporation. The presence of both electron-donating (methoxy) and electron-withdrawing (methyl) groups on the benzene ring creates a delicate balance in its reactivity, making it a versatile building block for more complex molecules. This balance is particularly relevant in designing compounds with specific biological activities, such as enzyme inhibitors or ligands for receptor binding.

In recent years, the study of thiophenols has expanded significantly due to their role in medicinal chemistry. 4-methoxy-3-methylbenzenethiol has been explored as a precursor in the synthesis of more intricate pharmacophores. For instance, its ability to undergo nucleophilic substitution reactions allows for the introduction of additional functional groups, enabling the creation of derivatives with enhanced solubility or target specificity. Such modifications are crucial in drug development, where optimizing bioavailability and pharmacokinetic profiles often dictates the success of a therapeutic agent.

One of the most compelling aspects of 4-methoxy-3-methylbenzenethiol is its potential application in the development of small-molecule probes for biochemical studies. Thiols are known to interact with various biological targets, including proteins and enzymes, often through disulfide bond formation or thiol-disulfide exchange reactions. The methoxy and methyl groups in 4-methoxy-3-methylbenzenethiol can influence these interactions, making it a promising candidate for designing tools that modulate protein function or track protein dynamics in living cells.

Recent research has highlighted the utility of 4-methoxy-3-methylbenzenethiol in the synthesis of bioactive molecules targeting neurological disorders. For example, derivatives of this compound have been investigated for their potential to interact with neurotransmitter receptors or enzyme systems implicated in conditions such as Alzheimer's disease and Parkinson's disease. The structural flexibility offered by the thiophenol core allows chemists to fine-tune electronic and steric properties, which is essential for achieving high affinity and selectivity in drug design.

The chemical reactivity of 4-methoxy-3-methylbenzenethiol also makes it valuable in material science applications. Thiols can participate in metal coordination, forming stable complexes that are useful in catalysis or as components of advanced materials. The methoxy group provides an additional handle for further functionalization, enabling the creation of hybrid materials with tailored properties. Such applications are particularly relevant in nanotechnology and polymer science, where precise control over molecular architecture is required.

In summary, 4-methoxy-3-methylbenzenethiol (CAS No. 698-32-8) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity profile position it as a key intermediate in pharmaceutical synthesis and a valuable tool for biochemical research. As our understanding of molecular interactions continues to evolve, compounds like 4-methoxy-3-methylbenzenethiol will undoubtedly play an increasingly important role in advancing both therapeutic and material science endeavors.

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